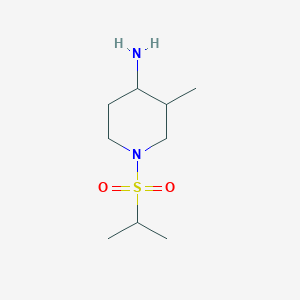

![molecular formula C30H27ClP2Ru B1430952 Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) CAS No. 71397-33-6](/img/structure/B1430952.png)

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

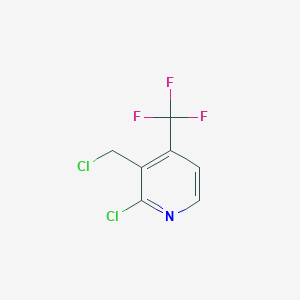

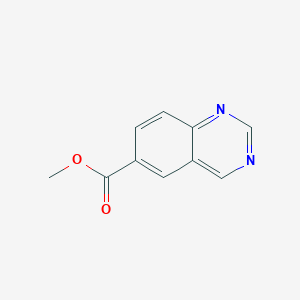

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is a chemical compound with the empirical formula C30H27ClP2Ru . It has a molecular weight of 586.01 . This compound is often used as a catalyst in various chemical reactions .

Molecular Structure Analysis

The molecular structure of Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) consists of a ruthenium atom coordinated to a cyclopentadienyl ring, a chlorine atom, and a bis(diphenylphosphino)methane ligand .Chemical Reactions Analysis

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) is known to act as a catalyst in several types of reactions. These include Anti-Markovnikov hydration, β-alkylation with primary alcohols, cyclization of terminal alkynals to cycloalkenes, electrochemical oxidation of methanol, hydration of 1-alkynes, and isomerization of allylic alcohols .Physical And Chemical Properties Analysis

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) appears as an orange crystal . It has a melting point range of 190-196 °C .科学的研究の応用

Anti-Markovnikov Hydration

This compound is used as a catalyst for the Anti-Markovnikov hydration of terminal alkynes . This reaction is significant in organic synthesis as it allows for the addition of water across a triple bond in a manner that the hydroxyl group adds to the less substituted carbon, which is contrary to Markovnikov’s rule.

β-Alkylation with Primary Alcohols

It also catalyzes the β-alkylation with primary alcohols . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Cyclization of Terminal Alkynals

The compound is used in the cyclization of terminal alkynals to cycloalkenes . This reaction is a crucial step in the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals.

Electrochemical Oxidation of Methanol

It plays a role in the electrochemical oxidation of methanol . This process is particularly relevant in fuel cell technology, where methanol is used as a fuel source.

Hydration of 1-Alkynes

The compound is used as a catalyst in the hydration of 1-alkynes . This reaction is important in the industrial production of various chemicals, including aldehydes and ketones.

Isomerization of Allylic Alcohols

Lastly, it is used in the isomerization of allylic alcohols . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Safety and Hazards

The compound is classified as Acute Tox. 4 for dermal, inhalation, and oral exposure. It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it can cause eye and skin irritation. It is also classified as STOT SE 3, indicating that it can cause specific target organ toxicity through single exposure .

作用機序

Mode of Action

特性

InChI |

InChI=1S/C25H22P2.C5H5.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-5H;1H;/q;;;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZGIRSDQBCFT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27ClP2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

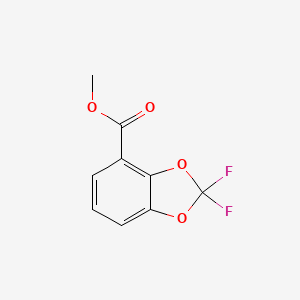

![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)

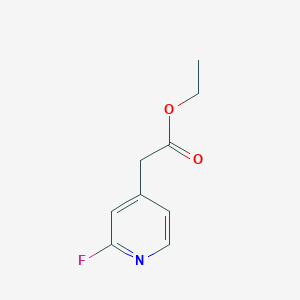

![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)

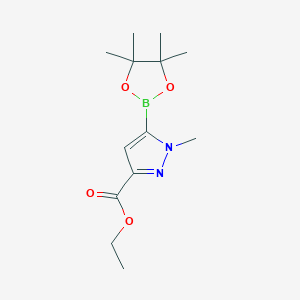

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)